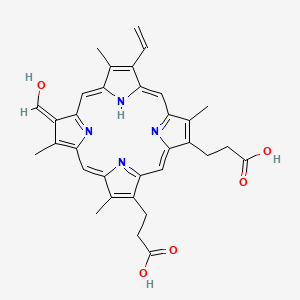
Chlorocruorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorocruorin, also known as this compound, is a useful research compound. Its molecular formula is C33H32N4O5 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Characteristics
Chlorocruorin is characterized by its complex quaternary structure, which includes myoglobin-like subunits that form tetramers and dodecamers. This assembly results in a large molecular weight complex, approximately 3500 kDa, contributing to its functional properties. Notably, this compound has a lower oxygen affinity compared to human hemoglobin but exhibits similar or higher affinity for carbon monoxide .
Key Properties:
- Oxygen Affinity: Lower than human hemoglobin.
- Carbon Monoxide Affinity: Similar or higher than oxygen.
- Rebinding Rates: Slow rates of combination with oxygen and carbon monoxide; the off rate for oxygen is comparable to human hemoglobin, while for carbon monoxide, it is significantly slower .
Therapeutic Applications
This compound's unique properties suggest potential applications in various fields:
-
Biomimetic Oxygen Carriers:
- This compound can be explored as a biomimetic oxygen carrier in medical settings, particularly for patients requiring blood transfusions or those with respiratory issues. Its ability to bind oxygen under specific conditions may provide advantages over traditional hemoglobin-based products.
- Immunological Modulation:
-
Bio-Adjuvants:
- This compound could serve as a bio-adjuvant in vaccine formulations, enhancing the efficacy of vaccines by stimulating immune responses against viral and bacterial antigens. This application is particularly relevant in developing vaccines for diseases where traditional adjuvants are less effective .
Oxygen Transport Studies
A study investigated the oxygen binding dynamics of this compound from Spirographis spallanzanii. The research utilized spectrophotometric methods to measure changes in absorption at specific wavelengths corresponding to oxidized and reduced states of this compound. The findings revealed significant insights into the cooperative binding mechanisms of this pigment compared to mammalian hemoglobins .
Immunological Properties
In another study, this compound was evaluated for its potential as an immune stimulant. The research highlighted its ability to activate immune pathways and enhance responses against cancer cells in vitro. This study provides a foundation for further exploration into this compound's role in immunotherapy .
Comparative Analysis with Other Respiratory Pigments
| Property | This compound | Hemoglobin | Hemocyanin |
|---|---|---|---|
| Oxygen Affinity | Lower than hemoglobin | Higher | Varies by species |
| Carbon Monoxide Affinity | Similar or higher | Lower | Varies by species |
| Structural Complexity | Tetramers and dodecamers | Tetramers | Multi-subunit complexes |
| Potential Applications | Biomimetic carriers, immune modulation | Blood transfusions | Oxygen transport in arthropods |
Propriétés
Numéro CAS |
24869-67-8 |
|---|---|
Formule moléculaire |
C33H32N4O5 |
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
3-[(8Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C33H32N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-15,34,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42)/b23-15-,24-11?,26-13?,28-12?,30-14? |
Clé InChI |
POTJEWVOMCSKSL-JCECGTHESA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
SMILES isomérique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(/C(=C/O)/C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=CO)C(=N5)C=C1N2)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C |
Synonymes |
chlorocruorin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















